molecular formula C34H38Cl2FN3O4 B605068 Alrizomadlin CAS No. 1818393-16-6

Alrizomadlin

カタログ番号: B605068
CAS番号: 1818393-16-6
分子量: 642.6 g/mol
InChIキー: YJCZPJQGFSSFOL-MNZPCBJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アルリゾマドリンは、マウスダブルミニット2ホモログ(MDM2)と腫瘍抑制タンパク質p53の間の相互作用を選択的に標的とする、経口活性のある新規低分子阻害剤です。 この化合物は、様々な血液悪性腫瘍および固形腫瘍の治療のために臨床開発中です .

2. 製法

合成経路と反応条件: アルリゾマドリンは、スピロ環構造の形成を含む一連の化学反応によって合成されます。 合成には、重要な中間体の形成とその後の環化を含む、複数のステップが含まれます 。反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、所望の化学変換を保証します。

工業生産方法: アルリゾマドリンの工業生産には、実験室規模の合成プロセスをスケールアップすることが含まれます。 これには、大規模生産のための反応条件の最適化、最終製品の純度の確保、および規制基準を満たすための品質管理対策の実施が含まれます .

作用機序

アルリゾマドリンは、MDM2とp53の間の相互作用を阻害することによってその効果を発揮します。この阻害は、細胞周期停止とアポトーシスを調節する上で重要な役割を果たす腫瘍抑制タンパク質であるp53の安定化と活性化につながります。 p53機能を回復させることにより、アルリゾマドリンは癌細胞で細胞周期停止とアポトーシスを誘導し、それによって腫瘍の増殖を阻害します .

類似の化合物:

アルリゾマドリンのユニークさ: アルリゾマドリンは、MDM2-p53相互作用の強力かつ選択的な阻害においてユニークです。 それは前臨床および臨床研究の両方で有望な抗腫瘍活性を示しており、癌療法の貴重な候補となっています .

生化学分析

Biochemical Properties

Alrizomadlin interacts with the p53-MDM2 complex, a key player in the regulation of the cell cycle and apoptosis . By destabilizing this complex, this compound activates p53-mediated apoptosis, leading to the death of tumor cells .

Cellular Effects

This compound has shown significant effects on various types of cells, particularly tumor cells with wild-type TP53 and/or MDM2 amplification . It influences cell function by activating p53-mediated apoptosis, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the destabilization of the p53-MDM2 complex . This destabilization activates p53, leading to apoptosis in tumor cells . The activation of p53 can also lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . These studies have provided valuable information on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound can vary with different dosages . These studies have also provided valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the p53-MDM2 pathway . It interacts with the p53-MDM2 complex, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Preliminary studies suggest that it may interact with certain transporters or binding proteins .

Subcellular Localization

Preliminary studies suggest that it may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Alrizomadlin is synthesized through a series of chemical reactions involving the formation of a spirocyclic structure. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards .

化学反応の分析

反応の種類: アルリゾマドリンは、以下を含む様々な化学反応を受けます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および反応を促進するための様々な触媒が含まれます。 条件は通常、所望の結果を保証するために、制御された温度とpHレベルを含みます .

形成される主な生成物: これらの反応から形成される主な生成物には、アルリゾマドリンの様々な誘導体が含まれ、これらは異なる薬理学的特性と潜在的な治療用途を持つ可能性があります .

4. 科学研究アプリケーション

アルリゾマドリンは、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Alrizomadlin has a wide range of scientific research applications, including:

類似化合物との比較

Uniqueness of this compound: this compound is unique in its potent and selective inhibition of the MDM2-p53 interaction. It has demonstrated promising antitumor activity in both preclinical and clinical studies, making it a valuable candidate for cancer therapy .

生物活性

Alrizomadlin (APG-115) is a novel small-molecule inhibitor targeting the MDM2-p53 interaction, which plays a crucial role in tumorigenesis. This compound has been investigated for its potential therapeutic applications in various malignancies, particularly those characterized by MDM2 amplification and wild-type TP53. This article reviews the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and ongoing research.

This compound functions primarily by inhibiting the interaction between MDM2 and p53. MDM2 is an oncogenic protein that negatively regulates p53, a critical tumor suppressor involved in cell cycle control and apoptosis. By destabilizing the MDM2-p53 complex, this compound restores p53 function, leading to:

  • Induction of Apoptosis : this compound activates p53-mediated pathways that promote apoptosis in cancer cells.
  • Augmentation of Immune Response : It enhances CD8+ T-cell function by stabilizing STAT5, thereby promoting antitumor immunity .

Phase I Trials

A first-in-human Phase I study evaluated this compound's safety and efficacy in patients with advanced solid tumors. Key findings included:

  • Patient Demographics : 21 patients (57.1% male, median age 47 years) were treated.
  • Dosage : The maximum tolerated dose was identified as 150 mg with a recommended dose of 100 mg administered every other day for 21 days in a 28-day cycle.
  • Efficacy Results :
    • Partial Response (PR) : Achieved by 10% of patients.
    • Stable Disease (SD) : Observed in 50% of patients.
    • Median Progression-Free Survival (PFS) : 6.1 months, significantly longer in wild-type TP53 patients compared to those with mutant TP53 (7.9 vs. 2.2 months) .

Combination Therapy Studies

This compound has also been evaluated in combination with other agents:

  • With Pembrolizumab : In patients with cutaneous melanoma resistant to immunotherapy:
    • Overall Response Rate (ORR) : 23.1% (2 complete responses and 4 partial responses).
    • Common Adverse Events : Nausea (71%), vomiting (38.7%), and thrombocytopenia (32.3%) were frequently reported .
  • With Azacitidine : In a Phase 1b/2 study for acute myeloid leukemia (AML), this compound was administered alongside azacitidine to evaluate its safety and efficacy in relapsed/refractory cases .

Safety Profile

The safety profile of this compound is characterized by manageable adverse effects:

Adverse EventIncidence (%)
Thrombocytopenia33.3
Lymphocytopenia33.3
Neutropenia23.8
Anemia23.8
Nausea71
Vomiting38.7

Serious treatment-related adverse events were reported in a minority of cases, including anemia and thrombocytopenia .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Case Study in Melanoma : A patient who previously failed immunotherapy achieved a complete response after receiving this compound combined with pembrolizumab, illustrating the drug's potential to resensitize tumors to immune checkpoint inhibitors.
  • AML Treatment : In preclinical models, this compound demonstrated synergistic effects when combined with BCL-2 inhibitors like venetoclax, overcoming resistance mechanisms and enhancing apoptosis in AML cells .

特性

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818393-16-6
Record name APG-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALRIZOMADLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。